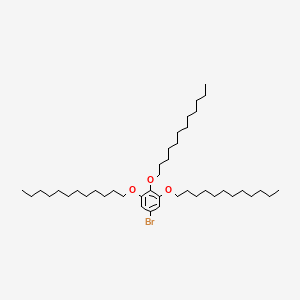

5-Bromo-1,2,3-tris(dodecyloxy)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1,2,3-tridodecoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H77BrO3/c1-4-7-10-13-16-19-22-25-28-31-34-44-40-37-39(43)38-41(45-35-32-29-26-23-20-17-14-11-8-5-2)42(40)46-36-33-30-27-24-21-18-15-12-9-6-3/h37-38H,4-36H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDQGPDSONWHEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H77BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70798689 | |

| Record name | 5-Bromo-1,2,3-tris(dodecyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70798689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

710.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654065-52-8 | |

| Record name | 5-Bromo-1,2,3-tris(dodecyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70798689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-1,2,3-tris(dodecyloxy)benzene from Pyrogallol

This guide provides a comprehensive, in-depth technical overview for the synthesis of 5-Bromo-1,2,3-tris(dodecyloxy)benzene, a valuable intermediate in the development of advanced organic materials. The synthesis commences with the readily available starting material, pyrogallol, and proceeds through a two-step process involving a Williamson ether synthesis followed by an electrophilic aromatic bromination. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering not only a step-by-step protocol but also the scientific rationale behind the experimental choices.

Introduction

This compound is a key building block in the construction of complex organic molecules, particularly those with applications in liquid crystals, organic electronics, and supramolecular chemistry. The long dodecyloxy chains impart solubility in organic solvents and can drive self-assembly processes, while the bromo-functional group provides a reactive handle for further chemical modifications, such as cross-coupling reactions. This guide details a reliable and scalable synthetic route from pyrogallol, an inexpensive and commercially available trihydroxybenzene.[1]

Overall Synthetic Strategy

The synthesis of this compound from pyrogallol is achieved in two sequential steps, as illustrated in the workflow diagram below. The initial step involves the exhaustive O-alkylation of pyrogallol with 1-bromododecane via the Williamson ether synthesis to yield the intermediate, 1,2,3-tris(dodecyloxy)benzene. The subsequent step is the regioselective bromination of this electron-rich aromatic ring at the 5-position using an appropriate electrophilic brominating agent.

Figure 1: Overall synthetic workflow from pyrogallol to this compound.

Part 1: Synthesis of 1,2,3-Tris(dodecyloxy)benzene

The first stage of the synthesis is the etherification of all three hydroxyl groups of pyrogallol with dodecyl chains. This transformation is accomplished through the well-established Williamson ether synthesis, a robust and widely used method for preparing ethers.[2][3][4][5][6]

Reaction Mechanism: Williamson Ether Synthesis

The Williamson ether synthesis proceeds via an SN2 mechanism.[3][4] In this reaction, the phenolic protons of pyrogallol are first abstracted by a base to form a highly nucleophilic tri-phenoxide species. This phenoxide then attacks the electrophilic carbon of 1-bromododecane, displacing the bromide leaving group and forming the ether linkage. This process is repeated for all three hydroxyl groups.

Figure 2: Mechanism of the Williamson Ether Synthesis.

Experimental Protocol

A detailed, step-by-step methodology for the synthesis of 1,2,3-tris(dodecyloxy)benzene is provided below. This protocol is adapted from analogous syntheses of polyalkoxybenzenes.[4][7]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Pyrogallol | 126.11 | 10.0 g | 0.0793 mol |

| 1-Bromododecane | 249.23 | 64.2 g (54.4 mL) | 0.258 mol |

| Potassium Carbonate (K₂CO₃) | 138.21 | 43.6 g | 0.315 mol |

| N,N-Dimethylformamide (DMF) | 73.09 | 250 mL | - |

| Acetone | 58.08 | As needed | - |

| Deionized Water | 18.02 | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add pyrogallol (10.0 g, 0.0793 mol) and anhydrous potassium carbonate (43.6 g, 0.315 mol).

-

Solvent Addition: Add 250 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Addition of Alkyl Halide: While stirring the suspension, add 1-bromododecane (64.2 g, 54.4 mL, 0.258 mol) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 1 L of ice-cold deionized water. A white precipitate will form.

-

Isolation of Crude Product: Collect the crude product by vacuum filtration and wash it thoroughly with deionized water and then with cold acetone to remove any unreacted 1-bromododecane.

-

Purification: The crude product can be further purified by recrystallization from ethanol or isopropanol to yield 1,2,3-tris(dodecyloxy)benzene as a white solid. Dry the purified product under vacuum.

Characterization of 1,2,3-Tris(dodecyloxy)benzene

-

¹H NMR (CDCl₃, 400 MHz): δ ~6.9-7.1 (m, 3H, Ar-H), 3.9-4.1 (m, 6H, O-CH₂), 1.7-1.9 (m, 6H, O-CH₂-CH₂), 1.2-1.5 (m, 48H, -(CH₂)₈-), 0.88 (t, 9H, -CH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ ~153, 138, 123, 108 (Ar-C), ~70-75 (O-CH₂), ~32, 30, 29, 26, 23, 14 (-CH₂- and -CH₃).

Part 2: Synthesis of this compound

The second step of the synthesis involves the regioselective bromination of the electron-rich 1,2,3-tris(dodecyloxy)benzene. The three alkoxy groups are strong activating groups and ortho-, para-directing. Due to steric hindrance from the bulky dodecyloxy groups at the 1 and 3 positions, the electrophilic attack is directed to the less hindered para-position (C5).

Reaction Mechanism: Electrophilic Aromatic Bromination

The bromination of 1,2,3-tris(dodecyloxy)benzene is an electrophilic aromatic substitution reaction. A suitable brominating agent, such as N-bromosuccinimide (NBS), is used to generate the electrophilic bromine species. The electron-rich aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate (sigma complex). A base then removes a proton from the carbocation, restoring the aromaticity of the ring and yielding the final brominated product.

Figure 3: Mechanism of Electrophilic Aromatic Bromination.

Experimental Protocol

The following protocol describes the bromination of 1,2,3-tris(dodecyloxy)benzene using N-bromosuccinimide (NBS).

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,2,3-Tris(dodecyloxy)benzene | 631.08 | 5.0 g | 0.00792 mol |

| N-Bromosuccinimide (NBS) | 177.98 | 1.48 g | 0.00832 mol |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Saturated Sodium Thiosulfate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

| Hexane | 86.18 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

Procedure:

-

Reaction Setup: Dissolve 1,2,3-tris(dodecyloxy)benzene (5.0 g, 0.00792 mol) in 100 mL of dichloromethane (DCM) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

-

Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (NBS) (1.48 g, 0.00832 mol) portion-wise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford this compound as a white solid.[8]

Characterization of this compound

The final product should be characterized by spectroscopic methods and its physical properties determined.

-

Physical Properties:

-

-

¹H NMR (CDCl₃, 400 MHz): δ ~7.0-7.2 (s, 2H, Ar-H), 3.9-4.1 (m, 6H, O-CH₂), 1.7-1.9 (m, 6H, O-CH₂-CH₂), 1.2-1.5 (m, 48H, -(CH₂)₈-), 0.88 (t, 9H, -CH₃).

-

¹³C NMR (CDCl₃, 101 MHz): The aromatic region would show signals corresponding to the substituted benzene ring, and the aliphatic region would be similar to the intermediate, with shifts influenced by the bromine substituent.

-

Safety and Handling

-

Pyrogallol: Toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.

-

1-Bromododecane: Irritant. Handle with care and appropriate PPE.

-

N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid contact with skin and eyes. Handle in a fume hood.

-

Solvents (DMF, DCM, etc.): Flammable and/or toxic. Use in a well-ventilated area and away from ignition sources.

Conclusion

This technical guide outlines a reliable and well-documented two-step synthesis of this compound from pyrogallol. The Williamson ether synthesis provides an efficient means of introducing the long alkyl chains, while the subsequent electrophilic bromination with NBS offers a regioselective method for functionalizing the aromatic core. The detailed protocols and mechanistic insights provided herein should serve as a valuable resource for researchers in organic and materials chemistry.

References

-

PubChem. (n.d.). 1,2-Bis(dodecyloxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]

- Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.

- Eastern Kentucky University. (n.d.). Williamson Ether Synthesis Lab Report. Edubirdie.

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

- 5-Bromo-1, 2, 3-tris(dodecyloxy)benzene, min 95%, 100 mg. (n.d.).

- CN1706783A - Synthesis process of 1,2,3-trimethoxy benzene. (n.d.).

- Eureka | Patsnap. (n.d.). Synthesis process of 1,2,3-trimethoxy benzene.

- ResearchGate. (n.d.). Bromination of activated benzene derivatives by NBS in the presence of LiClO4-SiO2.

- Specification Sheet for this compound. (2025, December 24).

- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

- Chad's Prep®. (n.d.). 10.

- WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene. (n.d.).

- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).

- Edubirdie. (n.d.). Williamson Ether Synthesis Lab Report. Eastern Kentucky University.

- US4751333A - Method for the preparation of trihydroxybenzenes. (n.d.).

- YouTube. (2020, April 20). Williamson Ether Synthesis.

- The Royal Society of Chemistry. (n.d.).

-

Wikipedia. (n.d.). Pyrogallol. Retrieved from [Link]

- ChemicalBook. (n.d.). Dodecylbenzene(123-01-3) 1H NMR spectrum.

- ChemicalBook. (n.d.). Benzene, 5-bromo-1,2,3-tris(dodecyloxy)- | 654065-52-8.

- Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene.

- ResearchGate. (2017, June 20). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester.

- LookChem. (n.d.). Benzene, 1,2,3-tris(dodecyloxy)-5-iodo-.

- Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.

- ResearchGate. (n.d.). High resolution NMR spectra of some tri-substituted benzenes.

- The Royal Society of Chemistry. (n.d.). Supporting Information Self-assembly of Tris(phenylisoxazolyl)benzene and its Asymmetric Induction of Supramolecular Chirality.

- PubMed Central (PMC). (n.d.). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)

- PubMed Central (PMC). (2024, June 11). Purification, characterization and three-dimensional structure prediction of multicopper oxidase Laccases from Trichoderma lixii FLU1 and Talaromyces pinophilus FLU12.

- SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.

- Santa Cruz Biotechnology. (n.d.). 5-Bromo-1,2,3-trimethoxybenzene | CAS 2675-79-8.

- CP Lab Safety. (n.d.). 5-Bromo-1,2,3-trimethoxybenzene, 5g, Each.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. rsc.org [rsc.org]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. jk-sci.com [jk-sci.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. gold-chemistry.org [gold-chemistry.org]

- 8. CN1706783A - Synthesis process of 1,2,3-trimethoxy benzene - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. cymitquimica.com [cymitquimica.com]

- 11. researchgate.net [researchgate.net]

characterization of 5-Bromo-1,2,3-tris(dodecyloxy)benzene

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Bromo-1,2,3-tris(dodecyloxy)benzene

Introduction: The Scientific Context

This compound is a significant molecular building block within the realm of materials science and organic electronics. Its structure, featuring a brominated aromatic core symmetrically substituted with three long dodecyloxy chains, imparts a unique combination of properties. The bromine atom serves as a versatile synthetic handle for further functionalization via cross-coupling reactions, enabling the construction of more complex architectures. The long alkyl chains promote solubility in organic solvents and, crucially, drive self-assembly into ordered supramolecular structures, such as columnar mesophases. This behavior is foundational to its use as a liquid crystal monomer in the development of advanced materials for applications like organic photovoltaics, thin-film transistors, and discotic liquid crystal displays[1].

This guide provides a comprehensive overview of the essential methodologies for the synthesis, purification, and rigorous characterization of this compound. The protocols described herein are designed as a self-validating system, where data from orthogonal techniques converge to provide an unambiguous confirmation of structure, purity, and key physical properties.

Molecular Structure and Physicochemical Properties

The foundational step in any characterization is understanding the target molecule's basic attributes.

Caption: Molecular Structure of this compound.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 654065-52-8 | [2][3] |

| Molecular Formula | C₄₂H₇₇BrO₃ | [2] |

| Molecular Weight | 709.98 g/mol | [1][2] |

| Appearance | White to off-white powder/crystal | [2] |

| Melting Point | 47.0 - 51.0 °C | [1] |

| Purity (Typical) | >97.0% (GC) |[2][3] |

Synthesis and Purification: A Generalized Approach

While multiple synthetic routes to alkoxy-substituted bromobenzenes exist, a common and reliable method is the Williamson ether synthesis. This involves the reaction of a polyhydroxylated benzene derivative with an alkyl halide under basic conditions. For the target molecule, this entails the etherification of 5-bromobenzene-1,2,3-triol with 1-bromododecane.

Causality Behind Experimental Choices:

-

Starting Material: 5-bromobenzene-1,2,3-triol is the logical precursor, providing the core aromatic structure with the correct substitution pattern.

-

Base: A strong base like potassium carbonate (K₂CO₃) is used to deprotonate the phenolic hydroxyl groups, forming more nucleophilic phenoxide ions, which readily attack the electrophilic carbon of 1-bromododecane.

-

Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone is chosen to solubilize the reactants and facilitate the Sₙ2 reaction mechanism without interfering with the nucleophile.

-

Purification: Column chromatography is essential to separate the desired product from unreacted starting materials and partially substituted byproducts. A nonpolar eluent system (e.g., hexane/ethyl acetate) is effective due to the product's long, nonpolar alkyl chains.

Experimental Protocol: Synthesis

-

Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 5-bromobenzene-1,2,3-triol (1.0 eq), potassium carbonate (3.3 eq), and DMF.

-

Alkyl Halide Addition: Add 1-bromododecane (3.3 eq) to the stirring suspension.

-

Reaction Conditions: Heat the mixture to 80-90 °C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pure product.

Structural and Thermal Characterization Workflow

A multi-technique approach is mandatory for unambiguous characterization. The workflow below illustrates how data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Differential Scanning Calorimetry (DSC) are integrated.

Caption: Integrated workflow for synthesis, purification, and characterization.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure in solution. Both ¹H and ¹³C NMR are required for a complete assignment.

Trustworthiness through Self-Validation: The ¹H NMR spectrum provides information on the number of different types of protons and their neighbors, while the integration of peaks confirms their relative ratios. The ¹³C NMR spectrum confirms the number of unique carbon environments. The data from both must align with the proposed structure.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice due to the high solubility of the nonpolar compound.

-

Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay (d1) of at least 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for assigning the dodecyl chains[4].

Data Interpretation and Expected Resonances

The symmetry of the molecule simplifies the aromatic region of the spectrum. The long alkyl chains will produce characteristic, overlapping signals in the aliphatic region.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments (in CDCl₃)

| Group | ¹H δ (ppm) (Multiplicity, Integration) | ¹³C δ (ppm) | Rationale |

|---|---|---|---|

| Aromatic-H | ~6.7-7.0 (s, 2H) | ~110-115 | The two protons on the benzene ring are chemically equivalent, appearing as a singlet. |

| Ar-O-CH₂- | ~3.9-4.1 (t, 6H) | ~70-75 | Protons on the carbon directly attached to the ether oxygen are deshielded, appearing as a triplet due to coupling with the adjacent CH₂ group. |

| -(CH₂)₁₀- | ~1.2-1.5 (m, 60H) | ~22-32 | The bulk of the alkyl chain protons overlap in a complex multiplet. |

| -CH₂-CH₃ | ~1.7-1.9 (p, 6H) | ~25-27 | The methylene group beta to the ether oxygen. |

| -CH₃ | ~0.8-0.9 (t, 9H) | ~14 | The terminal methyl groups appear as a triplet. |

| Ar-C-Br | N/A | ~115-120 | Quaternary carbon attached to bromine. |

| Ar-C-O | N/A | ~150-155 | Quaternary carbons attached to the ether oxygens. |

| Ar-C-H | N/A | (See Ar-H) | Carbon atoms bonded to the aromatic protons. |

Part 2: Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, providing definitive confirmation of the molecular formula.

Causality Behind Experimental Choices:

-

Ionization Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable "soft" ionization techniques that can generate the molecular ion (M⁺) or a protonated/sodiated adduct ([M+H]⁺, [M+Na]⁺) with minimal fragmentation.

-

Isotopic Pattern: The most critical diagnostic feature is the isotopic signature of bromine. Naturally occurring bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum must show two peaks for any bromine-containing fragment, separated by 2 Da, with nearly equal intensity. This is a powerful validation step[5].

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of dichloromethane and methanol.

-

Infusion: Infuse the sample directly into the mass spectrometer source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 500-900).

Expected Results

The spectrum should be dominated by an isotopic cluster corresponding to the molecular ion.

-

Expected m/z for [C₄₂H₇₇⁷⁹BrO₃]⁺: ~709.5

-

Expected m/z for [C₄₂H₇₇⁸¹BrO₃]⁺: ~711.5

-

Relative Intensity: The peaks at m/z ~709.5 and ~711.5 should have a ratio of approximately 1:1.

Part 3: Thermal Analysis

Differential Scanning Calorimetry (DSC) is employed to characterize the thermal properties of the material, such as its melting point and any liquid crystalline phase transitions.

Trustworthiness through Self-Validation: The melting point determined by DSC should be sharp for a pure compound and align with the range observed by other methods[1][3]. Broad melting transitions can indicate the presence of impurities. The potential for liquid crystalline behavior, suggested by its applications, can be investigated by observing additional endothermic or exothermic events upon heating and cooling cycles.

Experimental Protocol: DSC

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: a. Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C). b. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 100 °C). c. Hold isothermally for 2-5 minutes to erase thermal history. d. Cool the sample back to the starting temperature at the same rate. e. Perform a second heating scan under the same conditions. The second scan is often used for reporting transition temperatures as it provides data on a sample with a consistent thermal history.

Expected Results

-

A sharp endothermic peak should be observed on the heating scan, corresponding to the melting transition. The peak maximum or onset temperature should fall within the expected 47-51 °C range[1].

-

The absence of other significant thermal events would suggest the material is a simple crystalline solid. The presence of additional, lower-energy transitions could indicate the formation of liquid crystalline phases, a key area for further investigation given the molecule's intended applications[1].

Conclusion

The rigorous requires a synergistic application of multiple analytical techniques. NMR spectroscopy confirms the covalent structure, mass spectrometry validates the molecular formula and elemental composition, and DSC elucidates its thermal behavior and purity. When the results from these orthogonal methods are in complete agreement, they provide a high-confidence, validated profile of the material, ensuring its suitability for downstream applications in advanced materials research.

References

-

Supporting Information for Physical Chemistry Chemical Physics. The Royal Society of Chemistry. [Link]

-

This compound Product Description. MySkinRecipes. [Link]

-

Alkoxy Substituted Brominated closo-Dodecaborates with Functionalized Aliphatic Spacers. Molecules, 2022. [Link]

-

Benzene, bromo- Mass Spectrum. NIST WebBook, SRD 69. [Link]

-

5-Bromo-1,2,3-trifluorobenzene NMR Analysis. Magritek. [Link]

Sources

5-Bromo-1,2,3-tris(dodecyloxy)benzene chemical properties

An In-Depth Technical Guide to 5-Bromo-1,2,3-tris(dodecyloxy)benzene

This guide provides a comprehensive technical overview of this compound, a key intermediate in the field of materials science. Designed for researchers, chemists, and professionals in drug development and organic electronics, this document delves into the compound's core chemical properties, a validated synthetic protocol, characterization methodologies, and its applications, grounded in established scientific principles.

Introduction and Significance

This compound is a substituted aromatic ether. Its molecular architecture is characterized by a central benzene ring functionalized with a bromine atom and three long, flexible dodecyloxy chains. This unique structure imparts properties that are highly valuable in the synthesis of advanced organic materials. The long alkyl chains promote solubility in organic solvents and drive self-assembly processes, while the brominated phenyl core provides a reactive site for constructing more complex molecular systems.[1]

Primarily, this compound serves as a critical building block for discotic liquid crystals. The flat, rigid core and the flexible peripheral chains encourage the molecules to stack into ordered columnar structures, or mesophases.[1] These columnar arrangements exhibit anisotropic properties, particularly one-dimensional charge transport along the column axis, making them ideal candidates for charge-transport layers in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic thin-film transistors (OTFTs).[1] The bromine atom is a key feature, acting as a versatile synthetic handle for post-synthesis modification via cross-coupling reactions to enhance film stability or tune electronic properties.[1]

Core Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are a direct consequence of its hybrid structure, combining an aromatic core with long aliphatic chains.

| Property | Value | Source(s) |

| CAS Number | 654065-52-8 | [2][3][4] |

| Molecular Formula | C₄₂H₇₇BrO₃ | [1][2][3] |

| Molecular Weight | 709.98 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder or solid | [2][3] |

| Melting Point | 47.0 - 51.0 °C | [1] |

| Purity (Typical) | >97.0% (by GC) | [2][3] |

| Solubility | Soluble in nonpolar organic solvents (e.g., THF, chloroform, toluene); Insoluble in water. | N/A |

Synthesis and Mechanistic Rationale

The synthesis of this compound is most effectively achieved through a two-step process: a Williamson ether synthesis to attach the alkyl chains, followed by a regioselective aromatic bromination.

Step 1: Williamson Ether Synthesis of 1,2,3-Tris(dodecyloxy)benzene

This classic reaction provides a reliable method for forming the ether linkages. The process begins with the deprotonation of the hydroxyl groups on pyrogallol (benzene-1,2,3-triol) using a suitable base, such as potassium carbonate (K₂CO₃).[5][6][7] Pyrogallol is the ideal starting material as it provides the required 1,2,3-tri-substituted benzene core.[5][6][7] The resulting triphenoxide intermediate is a potent nucleophile that subsequently attacks three equivalents of 1-bromododecane in an Sₙ2 reaction, displacing the bromide ions to form the tris-ether product. Dimethylformamide (DMF) is an excellent solvent choice as its polar aprotic nature stabilizes the cationic counter-ion (K⁺) and effectively solvates the transition state, accelerating the Sₙ2 reaction rate.

Step 2: Electrophilic Bromination

The intermediate, 1,2,3-tris(dodecyloxy)benzene, possesses a highly electron-rich aromatic ring due to the strong electron-donating effect of the three alkoxy groups. This high reactivity allows for mild bromination conditions. N-Bromosuccinimide (NBS) is the preferred brominating agent over elemental bromine (Br₂) because it provides a low, steady concentration of electrophilic bromine, minimizing the risk of over-bromination and side reactions. The three alkoxy groups are ortho-, para-directing. The positions ortho to the C1 and C3 alkoxy groups are sterically hindered. The position para to the C2 alkoxy group (C5) is the most sterically accessible and electronically activated site, leading to highly regioselective bromination at this position.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis and Purification

Disclaimer: This protocol must be performed by trained personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE).

Materials and Equipment:

-

Pyrogallol (1.0 eq.)

-

1-Bromododecane (3.3 eq.)

-

Anhydrous Potassium Carbonate (K₂CO₃, 5.0 eq.)

-

N-Bromosuccinimide (NBS, 1.1 eq.)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate, Hexane, Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃), Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel, rotary evaporator, column chromatography setup (silica gel)

Part A: Synthesis of 1,2,3-Tris(dodecyloxy)benzene

-

Setup: Assemble a flame-dried 500 mL three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar.

-

Reagent Addition: Under a nitrogen atmosphere, add pyrogallol (e.g., 5.0 g, 39.6 mmol), anhydrous K₂CO₃ (e.g., 27.4 g, 198 mmol), and 200 mL of anhydrous DMF.

-

Alkylation: Add 1-bromododecane (e.g., 32.6 g, 131 mmol) to the stirring suspension via syringe.

-

Reaction: Heat the mixture to 80°C and maintain for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 9:1 Hexane/Ethyl Acetate).

-

Work-up: Cool the reaction to room temperature. Pour the mixture into 500 mL of ice-cold water and extract with ethyl acetate (3 x 150 mL).

-

Washing: Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude intermediate. This intermediate is often used in the next step without further purification.

Part B: Bromination to this compound

-

Setup: In a 250 mL round-bottom flask, dissolve the crude 1,2,3-tris(dodecyloxy)benzene from Part A in 100 mL of DMF.

-

Reagent Addition: Add NBS (e.g., 7.8 g, 43.6 mmol) to the solution in portions over 15 minutes while stirring at room temperature. Protect the reaction from light by wrapping the flask in aluminum foil.

-

Reaction: Stir the mixture at room temperature for 12 hours. Monitor for the disappearance of the starting material by TLC.

-

Work-up: Quench the reaction by slowly adding 100 mL of saturated aqueous NaHCO₃ solution. Extract the product with dichloromethane (3 x 100 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of hexane to 98:2 hexane/ethyl acetate to isolate the pure this compound as a white solid.

Characterization and Validation

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum (in CDCl₃) is expected to show a singlet for the two equivalent aromatic protons around δ 6.7-7.0 ppm. The methylene protons adjacent to the ether oxygen (-O-CH₂ -) will appear as two distinct triplets around δ 3.9-4.1 ppm due to their different chemical environments. The rest of the aliphatic chain protons will appear as a series of multiplets between δ 1.2-1.8 ppm, with a terminal methyl (-CH₃) triplet around δ 0.8-0.9 ppm.

-

¹³C NMR: The carbon spectrum will confirm the presence of the expected number of carbons. Key signals include the aromatic carbons (with the C-Br carbon appearing at a distinct chemical shift) and the characteristic -O-C H₂- signals around 69-74 ppm.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight (m/z ≈ 709.98). The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 Da (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations for both aromatic (~3050 cm⁻¹) and aliphatic (~2850-2950 cm⁻¹) groups, a strong C-O ether stretching band (~1100-1250 cm⁻¹), and aromatic C=C stretching bands (~1450-1600 cm⁻¹).

Safety and Handling

Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling the compound and its reagents.[8]

-

Ventilation: All procedures should be carried out in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[8][9]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][8] Room temperature storage is generally acceptable.[1]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

- Process for preparing pyrogallol.

-

The Chemical Properties and Uses of Pyrogallol (CAS 87-66-1). A&K Petrochem. [Link]

-

This compound. MySkinRecipes. [Link]

-

Supporting information. The Royal Society of Chemistry. [Link]

-

Pyrogallol. Wikipedia. [Link]

-

Pyrogallol: Properties, Uses, Reactions & FAQs Explained. Vedantu. [Link]

-

Pyrogallol | Organic Compound, Phenol, Oxidation. Britannica. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. labproinc.com [labproinc.com]

- 4. Benzene, 5-bromo-1,2,3-tris(dodecyloxy)- | 654065-52-8 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Pyrogallol - Wikipedia [en.wikipedia.org]

- 7. Pyrogallol: Properties, Uses, Reactions & FAQs Explained [vedantu.com]

- 8. fishersci.com [fishersci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Bromo-1,2,3-tris(dodecyloxy)benzene

Introduction

5-Bromo-1,2,3-tris(dodecyloxy)benzene is a complex organic molecule characterized by a polysubstituted aromatic core and three long alkyl chains. Its molecular formula is C₄₂H₇₇BrO₃ and it has a molecular weight of 709.98 g/mol [1][2]. Such molecules are of interest in materials science and medicinal chemistry as building blocks for more complex systems, including liquid crystals and dendrimers. Unambiguous structural characterization is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of this compound, grounded in fundamental principles and predictive models. We will dissect the molecule's structure, predict the spectral features, and provide a robust experimental protocol for data acquisition, offering a complete framework for researchers in the field.

Molecular Structure and Symmetry Analysis

To accurately predict an NMR spectrum, one must first understand the molecule's symmetry, as it dictates the number of chemically distinct, or non-equivalent, nuclei.

The structure of this compound possesses a C₂ axis of symmetry that passes through the C2-O and C5-Br bonds. This symmetry element has profound implications for the NMR spectrum:

-

The dodecyloxy groups attached to C1 and C3 are chemically equivalent.

-

The protons and carbons of the C1 dodecyloxy chain are indistinguishable from their counterparts on the C3 chain.

-

The aromatic protons at the C4 and C6 positions are equivalent.

-

The aromatic carbons C1 and C3 are equivalent, as are C4 and C6.

Consequently, the molecule will produce a much simpler spectrum than a non-symmetrical structure with 42 carbons and 77 protons would suggest.

Caption: Labeled structure highlighting key atomic positions and symmetry.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum is analyzed by region, considering the electronic environment of the protons which dictates their chemical shift (δ).

Aromatic Region (δ 6.5-8.0 ppm)

Protons directly attached to an aromatic ring are deshielded due to the ring current effect and typically resonate in the 6.5-8.0 ppm range[3].

-

H4 & H6 (Signal 'a'): As established by the molecule's symmetry, the two aromatic protons are chemically equivalent. They have no adjacent protons to couple with, as the neighboring carbons (C3, C5 and C1) are fully substituted. Therefore, these two protons will give rise to a single signal: a singlet . The integration value for this peak will correspond to 2H . The precise chemical shift will be influenced by the neighboring substituents. The three electron-donating alkoxy groups will shield these protons (shifting them upfield), while the electron-withdrawing bromine atom will deshield them (shifting them downfield). A reasonable estimate for this singlet is ~7.0-7.2 ppm .

Alkyl Region (δ 0.8-4.2 ppm)

The three dodecyloxy chains will produce a series of signals corresponding to the methylene (-CH₂-) and methyl (-CH₃) groups. The chemical shift is primarily influenced by proximity to the electronegative oxygen atom[4].

-

-O-CH₂- Protons (Cα, Cα'): These are the protons on the carbons directly bonded to the ether oxygens. They are the most deshielded protons in the alkyl chains. Due to the molecular symmetry, the two chains at C1 and C3 are equivalent, but the chain at C2 is unique.

-

Signal 'b' (C1-O-CH₂ & C3-O-CH₂): These 4 protons are equivalent and will couple with the adjacent -CH₂- group, appearing as a triplet . Estimated chemical shift: ~4.05 ppm .

-

Signal 'c' (C2-O-CH₂): These 2 protons are unique and will also appear as a triplet . Their chemical environment is slightly different from 'b', so a separate signal is expected. Estimated chemical shift: ~3.95 ppm .

-

-

-O-CH₂-CH₂- Protons (Cβ, Cβ'): The next methylene groups in the chains. These 6 protons (4 from the C1/C3 chains and 2 from the C2 chain) are less deshielded. They are expected to overlap and appear as a multiplet . Estimated chemical shift: ~1.8 ppm .

-

Bulk Methylene Protons (-(CH₂)₉-): The protons of the remaining nine methylene units in each of the three chains are in very similar, shielded environments. Their signals will overlap significantly, producing a broad, intense signal that may appear as a broad singlet or multiplet. The integration will correspond to 54H . Estimated chemical shift: ~1.2-1.5 ppm .

-

Terminal -CH₃ Protons (Cω, Cω'): The terminal methyl groups are the most shielded protons in the molecule. The three methyl groups are equivalent due to free rotation and distance from the asymmetric core. They will couple with their adjacent -CH₂- group to form a triplet . The integration will correspond to 9H . Estimated chemical shift: ~0.88 ppm .

Predicted ¹³C NMR Spectrum: A Detailed Analysis

In a standard proton-decoupled ¹³C NMR experiment, each unique carbon atom produces a single sharp line. The chemical shift is determined by the carbon's hybridization and electronic environment.

Aromatic Region (δ 100-160 ppm)

Aromatic carbons resonate in the δ 100-160 ppm range[5][6]. Based on symmetry, we expect four distinct signals for the six aromatic carbons.

-

C1 & C3: Equivalent quaternary carbons bonded to oxygen. Expected to be highly deshielded. Estimated chemical shift: ~153 ppm .

-

C2: A unique quaternary carbon also bonded to oxygen. Its distinct environment should result in a separate signal. Estimated chemical shift: ~151 ppm .

-

C5: The quaternary carbon bonded to bromine. The "heavy atom effect" of bromine typically causes shielding (an upfield shift) for the directly attached carbon. Estimated chemical shift: ~118 ppm .

-

C4 & C6: Equivalent carbons bonded to hydrogen. These are typically the most shielded of the aromatic carbons in this structure. Estimated chemical shift: ~110 ppm .

Alkyl Region (δ 14-75 ppm)

The dodecyl chains will give rise to a series of signals.

-

-O-CH₂- Carbons (Cα, Cα'): Deshielded due to the attached oxygen. We expect two distinct signals: one for the equivalent C1/C3 chains and one for the C2 chain. Estimated chemical shifts: ~74 ppm and ~70 ppm .

-

Alkyl Chain Carbons (Cβ through Cλ): The remaining methylene carbons will appear in the typical alkane region of ~22-32 ppm . Due to the length of the chain, some of these signals may overlap.

-

Terminal -CH₃ Carbon (Cω): The terminal methyl carbon is the most shielded carbon in the entire molecule. Estimated chemical shift: ~14 ppm .

Experimental Protocol for NMR Data Acquisition

Adherence to a standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following procedure is recommended for the analysis of this compound.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 15-20 mg of this compound.

-

Transfer the solid to a clean, dry 5 mm NMR tube.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice due to its ability to dissolve nonpolar to moderately polar organic compounds[7][8].

-

Add a small drop of Tetramethylsilane (TMS) to serve as the internal reference (δ = 0.0 ppm)[9][10].

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

-

Instrumental Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

For ¹H NMR: Acquire data using a standard single-pulse experiment. A typical acquisition might involve 16 scans with a relaxation delay of 1-2 seconds.

-

For ¹³C NMR: Acquire data using a proton-decoupled pulse-and-acquire sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Perform phase and baseline corrections on both spectra.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.0 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to its known value (δ ≈ 77.16 ppm)[11].

-

Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

-

Summary of Predicted NMR Data

The predicted spectral data are summarized in the tables below for quick reference.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~7.10 | Singlet | 2H | Ar-H (H4, H6) |

| b | ~4.05 | Triplet | 4H | Ar-O-CH ₂- (at C1, C3) |

| c | ~3.95 | Triplet | 2H | Ar-O-CH ₂- (at C2) |

| d | ~1.80 | Multiplet | 6H | -O-CH₂-CH ₂- (all chains) |

| e | ~1.2-1.5 | Broad Multiplet | 54H | -(CH ₂)₉- (all chains) |

| f | ~0.88 | Triplet | 9H | -CH ₃ (all chains) |

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~153 | C 1, C 3 | Quaternary, Ar-O |

| ~151 | C 2 | Quaternary, Ar-O |

| ~118 | C 5 | Quaternary, Ar-Br |

| ~110 | C 4, C 6 | Aromatic CH |

| ~74, ~70 | Ar-O-C H₂- | Two distinct signals for Cα and Cα' |

| ~31.9 | -(C H₂)ₙ- | Multiple overlapping signals |

| ~29.7 | -(C H₂)ₙ- | Multiple overlapping signals |

| ~26.1 | -(C H₂)ₙ- | Multiple overlapping signals |

| ~22.7 | -C H₂-CH₃ | |

| ~14.1 | -C H₃ | Terminal methyl |

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and provide a definitive fingerprint for its structural verification. The key identifying features are the singlet for the two equivalent aromatic protons, the distinct triplets for the two non-equivalent types of -O-CH₂- protons, and the four unique signals in the aromatic region of the ¹³C spectrum. This guide provides the theoretical basis and practical framework for researchers to confidently acquire and interpret the NMR data for this compound, ensuring high standards of scientific integrity in their work.

References

-

Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. [Link]

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. [Link]

-

University of Regensburg. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

University of Wisconsin-Platteville. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

-

NMR Spectroscopy. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Chemistry For Everyone. (2025, August 24). What Are Common NMR Solvents? [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. [Link]

-

University of Glasgow. (n.d.). 13C NMR Spectroscopy. [Link]

Sources

- 1. labproinc.com [labproinc.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. NMR 溶剂 [sigmaaldrich.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 11. chem.washington.edu [chem.washington.edu]

An In-depth Technical Guide to 5-Bromo-1,2,3-tris(dodecyloxy)benzene: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,2,3-tris(dodecyloxy)benzene is a substituted aromatic compound with significant potential in the fields of materials science and organic electronics. Its molecular architecture, featuring a central benzene core functionalized with three long dodecyloxy chains and a reactive bromine atom, imparts unique self-assembly properties. This guide provides a comprehensive overview of the physical properties, a representative synthetic protocol, and the analytical characterization of this versatile molecule. Understanding these fundamental aspects is crucial for its application in the development of advanced materials such as liquid crystals and organic semiconductors.

The long alkyl chains of this compound promote the formation of ordered structures, particularly columnar mesophases, which are of great interest for creating charge-transporting layers in organic electronic devices.[1] The bromine substituent serves as a versatile handle for further chemical modification through various cross-coupling reactions, allowing for the synthesis of more complex, functional molecules and polymers.[1]

Physicochemical Properties

This compound is a white to off-white solid at room temperature. The key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄₂H₇₇BrO₃ | [1] |

| Molecular Weight | 709.98 g/mol | [1] |

| CAS Number | 654065-52-8 | [1] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 47.0-51.0 °C | [1] |

| Purity | >97.0% (by GC) |

Synthesis and Purification

A plausible synthetic pathway would start from 5-bromopyrogallol (5-bromo-1,2,3-benzenetriol). This precursor can be synthesized through the bromination of pyrogallol. The subsequent step is the etherification of the three hydroxyl groups with 1-bromododecane in the presence of a suitable base.

Representative Synthetic Protocol

Reaction Scheme:

Caption: Synthetic route to this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 5-bromopyrogallol (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable base, for instance, anhydrous potassium carbonate (K₂CO₃, >3 equivalents).

-

Addition of Alkylating Agent: To the stirred suspension, add 1-bromododecane (>3 equivalents).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C and maintain it under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water. Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. The final product is typically obtained as a white solid after recrystallization from a suitable solvent like ethanol or methanol.

Analytical Characterization

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the aliphatic protons of the dodecyloxy chains. The two aromatic protons will appear as a singlet in the aromatic region (around 6.5-7.5 ppm). The protons of the dodecyloxy chains will exhibit a triplet for the terminal methyl group (around 0.9 ppm), a broad multiplet for the methylene groups in the middle of the chains (around 1.2-1.5 ppm), and a triplet for the methylene group attached to the oxygen atom (around 3.9-4.1 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the carbons of the dodecyloxy chains. The carbon atom attached to the bromine will be significantly downfield. The aromatic carbons attached to the ether linkages will also have characteristic chemical shifts. The numerous methylene carbons of the long alkyl chains will appear as a cluster of peaks in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the vibrational modes of the C-H bonds in the alkyl chains and the aromatic ring, as well as the C-O ether linkages.

-

Expected IR Absorption Bands:

-

~2920 and 2850 cm⁻¹: C-H stretching vibrations of the methylene groups in the dodecyl chains.

-

~1580 and 1470 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1250-1000 cm⁻¹: C-O stretching vibrations of the aryl-alkyl ether groups.

-

~600-500 cm⁻¹: C-Br stretching vibration.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Due to the presence of a bromine atom, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Applications in Materials Science

As a discotic liquid crystal precursor, this compound is a valuable building block for the synthesis of larger, more complex molecules with tailored properties for applications in organic electronics. The self-assembly of these molecules into columnar structures provides pathways for efficient charge transport, making them suitable for use in:

-

Organic Field-Effect Transistors (OFETs): The ordered columnar structures can act as one-dimensional charge transport channels.

-

Organic Photovoltaics (OPVs): The material can be used in the active layer of solar cells to facilitate charge separation and transport.

-

Organic Light-Emitting Diodes (OLEDs): Can be incorporated into the charge-transporting layers of OLEDs.

The bromine atom allows for post-synthetic modification, enabling the tuning of electronic properties and the creation of polymeric materials with enhanced stability and processability.

Conclusion

This compound is a key intermediate in the development of advanced organic materials. Its well-defined physical properties, combined with a straightforward synthetic route and clear analytical characterization, make it an attractive component for researchers in materials science and drug development. The unique combination of self-assembly-promoting alkyl chains and a reactive bromine handle provides a versatile platform for the design and synthesis of novel functional materials with a wide range of potential applications.

References

-

MySkinRecipes. This compound. Available at: [Link]. Accessed January 20, 2026.

Sources

An In-depth Technical Guide to 5-Bromo-1,2,3-tris(dodecyloxy)benzene: Structure, Synthesis, and Characterization

This technical guide provides a comprehensive overview of 5-Bromo-1,2,3-tris(dodecyloxy)benzene, a key building block in the field of advanced materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular structure, a validated synthetic protocol, and detailed characterization methodologies. The causality behind experimental choices is elucidated to provide a practical and scientifically rigorous resource.

Introduction: A Molecule of Significant Potential

This compound (Br-TDB) is a discotic liquid crystal monomer that has garnered significant interest for its utility in the formulation of advanced organic semiconductors and supramolecular materials.[1] Its unique molecular architecture, featuring a central brominated benzene core appended with three long dodecyloxy chains, drives its self-assembly into columnar mesophases. This property is crucial for its application in charge-transport layers within organic photovoltaics and thin-film transistors.[1] Furthermore, the presence of a bromine atom provides a reactive handle for post-synthetic modification through cross-coupling reactions, enabling the creation of more complex, stable, and functional nanostructures.[1] This guide will delve into the fundamental aspects of this molecule, providing a robust framework for its synthesis and characterization.

Molecular Structure and Physicochemical Properties

The molecular structure of Br-TDB is characterized by a 1,2,3-trisubstituted benzene ring, where three hydroxyl groups are etherified with dodecyl chains, and a bromine atom is situated at the 5-position. This arrangement of long alkyl chains and a polar aromatic core is the primary driver for its liquid crystalline behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄₂H₇₇BrO₃ | [2][3] |

| Molecular Weight | 709.98 g/mol | [2][3] |

| CAS Number | 654065-52-8 | [2][3] |

| Appearance | White to off-white solid, powder, or crystal | [2][3][4] |

| Melting Point | 47.0 - 51.0 °C | [1][4] |

| Purity | >97.0% (GC) | [2][3] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of Br-TDB can be efficiently achieved through the Williamson ether synthesis, starting from the readily available 5-bromo-1,2,3-benzenetriol and 1-bromododecane. The choice of a strong base and an appropriate solvent is critical for driving the reaction to completion and ensuring a high yield.

Proposed Synthetic Pathway

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

-

5-Bromo-1,2,3-benzenetriol (1.0 eq)

-

1-Bromododecane (3.3 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (6.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a solution of 5-bromo-1,2,3-benzenetriol in anhydrous DMF, add anhydrous potassium carbonate.

-

Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the phenoxide ions.

-

Add 1-bromododecane dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.

Structural Elucidation and Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the synthesized Br-TDB.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |

| Ar-H | ~6.7-7.0 (s, 2H) | ~110-115 (Ar-C-Br), ~115-120 (Ar-CH), ~150-155 (Ar-C-O) |

| -O-CH₂- | ~3.9-4.1 (t, 6H) | ~68-72 |

| -O-CH₂-CH₂- | ~1.7-1.9 (m, 6H) | ~30-32 |

| -(CH₂)₉- | ~1.2-1.5 (m, 54H) | ~22-30 |

| -CH₃ | ~0.8-0.9 (t, 9H) | ~14 |

Note: These are predicted values and may vary slightly in an experimental setting.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum is predicted to show characteristic absorption bands for the aromatic C-H, aliphatic C-H, C-O, and C-Br bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Strong |

| Aromatic C=C Stretch | 1580-1600, 1450-1500 | Medium |

| Aliphatic C-H Bend | 1370-1470 | Medium |

| Aryl Ether C-O Stretch | 1200-1250 | Strong |

| Alkyl Ether C-O Stretch | 1050-1150 | Strong |

| C-Br Stretch | 500-600 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For Br-TDB, electron ionization (EI) or electrospray ionization (ESI) can be employed. The mass spectrum is expected to show the molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Experimental Workflow for Characterization

Caption: A logical workflow for the synthesis, purification, and characterization of this compound.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By understanding the rationale behind the experimental choices and the expected analytical outcomes, researchers can confidently produce and validate this important molecular building block for applications in organic electronics and materials science. The protocols and data presented herein serve as a valuable resource for scientists working at the forefront of materials innovation.

References

-

MySkinRecipes. This compound. [Link]

Sources

A Technical Guide to the Solubility of 5-Bromo-1,2,3-tris(dodecyloxy)benzene in Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-1,2,3-tris(dodecyloxy)benzene. By examining the molecule's distinct structural features—a moderately polar aromatic core counterbalanced by three extensive non-polar alkyl chains—we establish a theoretical framework for predicting its behavior in various organic solvents. This document is intended for researchers, chemists, and drug development professionals who utilize this compound as a liquid crystal monomer or a building block in organic synthesis. Included are a predicted solubility profile, a detailed experimental protocol for empirical validation, and a discussion of the underlying chemical principles governing its solubility.

Introduction to this compound

This compound is a polysubstituted benzene derivative with significant applications in materials science.[1] It is primarily used as a liquid crystal monomer in the formulation of advanced organic semiconductors and supramolecular materials.[1] The molecule's unique architecture, featuring three long dodecyloxy side chains, promotes self-assembly into columnar mesophases, making it a valuable component for charge-transport layers in organic photovoltaics and thin-film transistors.[1] The presence of a bromine atom also allows for subsequent functionalization through various cross-coupling reactions, enhancing polymer stability and integration into ordered nanostructures.[1]

Understanding the solubility of this compound is paramount for its effective use in synthesis, purification, and formulation. Proper solvent selection is critical for achieving homogeneous reaction mixtures, successful crystallization, and the casting of uniform thin films.

Key Physicochemical Properties:

-

Physical Form: White to almost white powder or crystalline solid.[2][3]

-

Melting Point: 47.0-51.0°C[4]

Theoretical Principles of Solubility

The solubility of a compound is governed by the intermolecular interactions between the solute and the solvent. The adage "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be miscible.[5][6] The molecular structure of this compound is amphipathic in nature, but heavily weighted towards non-polarity.

-

Polar Moiety: The core consists of a benzene ring substituted with a bromine atom and three ether linkages (-O-). The electronegativity of the oxygen and bromine atoms creates dipoles, imparting a degree of polarity to this region of the molecule.

-

Non-Polar Moiety: The three dodecyl (C₁₂) alkyl chains are long, saturated hydrocarbon tails. These chains are entirely non-polar and interact primarily through weak van der Waals forces.

Given the substantial combined mass and surface area of the three C₁₂ chains compared to the aromatic core, the overall character of the molecule is overwhelmingly non-polar and lipophilic. This structure dictates that the compound's solubility will be highest in non-polar or weakly polar organic solvents that can effectively solvate the long alkyl chains. Conversely, its solubility is expected to be extremely limited in highly polar solvents, particularly water.

Predicted Solubility Profile

While exhaustive experimental data is not publicly available, a qualitative solubility profile can be predicted based on the structural analysis. The following table categorizes common organic solvents by polarity and predicts the solubility of this compound.

Disclaimer: This table represents a predicted profile based on chemical principles. Experimental verification is required for precise quantitative data.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Heptane, Toluene, Benzene | Highly Soluble | Excellent solvation of the long dodecyl chains through van der Waals interactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Highly Soluble | Effective at dissolving large, non-polar organic molecules. |

| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate | Soluble | Moderate polarity can solvate the aromatic core, while the organic character solvates the alkyl chains. |

| Polar Protic | Ethanol, Methanol | Slightly Soluble to Insoluble | Strong hydrogen bonding between solvent molecules hinders effective solvation of the large non-polar chains. |

| Highly Polar | Water, Acetonitrile | Insoluble | The molecule's non-polar character prevents it from disrupting the strong intermolecular forces of water. |

Experimental Protocol for Solubility Determination

To empirically validate the predicted solubility, a standardized experimental protocol should be followed. The following methodology provides a clear, self-validating workflow for determining the qualitative solubility of the compound.

Materials and Reagents

-

This compound (solute)

-

Selected organic solvents (e.g., Hexane, Toluene, Dichloromethane, THF, Ethanol)

-

Small test tubes (e.g., 13x100 mm) and rack

-

Spatula

-

Analytical balance

-

Vortex mixer or magnetic stirrer

-

Graduated cylinders or pipettes

Experimental Workflow Diagram

The following diagram outlines the decision-making process for the qualitative solubility test.

Caption: Workflow for qualitative solubility determination.

Step-by-Step Procedure

This procedure is adapted from standard laboratory methods for determining the solubility of organic compounds.[5][7][8][9]

-

Preparation: Label a clean, dry test tube for each solvent to be tested.

-

Solvent Addition: Add 1.0 mL of the selected solvent to the corresponding test tube.

-

Solute Addition: Weigh approximately 25 mg of this compound and add it to the solvent. The ratio of approximately 25 mg of solute to 0.75-1.0 mL of solvent is a common starting point for such tests.[7]

-

Agitation: Securely cap the test tube and agitate it vigorously using a vortex mixer for at least 60 seconds.[5] Consistent agitation is crucial for ensuring the system reaches equilibrium.

-

Observation: Allow the mixture to stand for a moment and observe it against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear, homogenous solution. The absence of any visible solid particles indicates solubility.[5]

-

Insoluble: The solid remains suspended, settles at the bottom, or the solution appears cloudy. The presence of undissolved particles indicates insolubility or very poor solubility.[5]

-

-

Record Results: Meticulously record the outcome for each solvent tested. For more nuanced results, observations such as "partially soluble" or "sparingly soluble" can be noted.

Safety Precautions

-

Always handle organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and for each solvent before use.

Conclusion

The molecular structure of this compound, characterized by a small polar head and three dominant non-polar alkyl tails, firmly places it in the category of lipophilic, non-polar compounds. It is predicted to be highly soluble in non-polar organic solvents such as alkanes, aromatic hydrocarbons, and chlorinated solvents. Its solubility is expected to decrease significantly with increasing solvent polarity, rendering it virtually insoluble in water. The provided experimental protocol offers a reliable and straightforward method for empirically verifying this predicted profile, enabling scientists to make informed decisions for its application in research and development.

References

- Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 1 DETERMIN

- Procedure For Determining Solubility of Organic Compounds. Scribd.

- This compound, 1G - B5602-1G. Lab Pro Inc.

- This compound. CymitQuimica.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Solubility of Organic Compounds.

- This compound. MySkinRecipes.

- This compound. TCI Chemicals.

- Solubility and Factors Affecting Solubility. Chemistry LibreTexts.

- This compound. Seedion.

Sources

- 1. This compound [myskinrecipes.com]

- 2. labproinc.com [labproinc.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. This compound - 脂肪烃 - 西典实验 [seedior.com]

- 5. chem.ws [chem.ws]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. www1.udel.edu [www1.udel.edu]

photophysical properties of 5-Bromo-1,2,3-tris(dodecyloxy)benzene derivatives

An In-depth Technical Guide to the Photophysical Properties of 5-Bromo-1,2,3-tris(dodecyloxy)benzene Derivatives

Executive Summary

This technical guide provides a comprehensive analysis of the photophysical properties, synthesis, and potential applications of this compound and its derivatives. The core structure, featuring an electron-rich trialkoxybenzene ring, is a versatile platform in materials science. The long dodecyloxy chains facilitate supramolecular self-assembly into ordered phases, while the bromine atom serves as a key synthetic handle for creating more complex architectures. This document details the expected photophysical behavior, heavily influenced by the "heavy atom effect" of bromine, and provides rigorous, step-by-step protocols for its empirical characterization. The guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this class of compounds in organic electronics, sensing, and advanced materials.

Introduction: A Versatile Supramolecular Scaffold

The 1,2,3-tris(alkoxy)benzene scaffold is a cornerstone in supramolecular chemistry and materials science. The three alkoxy chains, particularly long ones like dodecyloxy, create a molecular architecture that promotes self-assembly into highly ordered columnar mesophases.[1] This behavior is critical for the development of organic semiconductors, where charge transport is highly dependent on molecular packing and orbital overlap.

The introduction of a bromine atom at the 5-position of this scaffold serves two primary purposes:

-

Electronic Perturbation: The electronegative and heavy bromine atom alters the electronic landscape of the benzene ring, influencing its highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO). This directly impacts the energy of absorption and emission.

-

Synthetic Versatility: The bromine atom is an excellent leaving group for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the synthesis of a vast library of derivatives. This allows for the precise tuning of photophysical and electronic properties by introducing different functional moieties.

Understanding the fundamental photophysical properties of the parent 5-bromo compound is therefore the critical first step toward designing next-generation materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors.[2][3]

Molecular Structure and Physicochemical Properties

The core molecule, this compound, possesses distinct structural features that dictate its physical and chemical behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₄₂H₇₇BrO₃ | [4] |

| Molecular Weight | 709.98 g/mol | [4] |

| CAS Number | 654065-52-8 | [5] |

| Physical Form | White to off-white crystalline powder | [4][5] |

| Melting Point | 47-51 °C | [1] |

The molecule's amphiphilic nature, with a rigid aromatic core and flexible, bulky aliphatic chains, drives its use as a liquid crystal monomer.[1] The bromine functionality is key for subsequent chemical modifications to build more complex, functional materials.

Synthesis and Characterization

While specific high-yield syntheses for this compound are proprietary or found within specific patents, general synthetic routes for related 1,2,3-trialkoxybenzenes often start from commercially available precursors like pyrogallol (1,2,3-trihydroxybenzene) or resorcinol. A plausible synthetic pathway involves:

-

Etherification: Williamson ether synthesis between pyrogallol and 1-bromododecane under basic conditions to attach the three dodecyloxy chains.

-

Bromination: Electrophilic aromatic substitution on the resulting 1,2,3-tris(dodecyloxy)benzene using a brominating agent like N-Bromosuccinimide (NBS) to selectively install the bromine atom at the 5-position, which is activated by the three electron-donating alkoxy groups.

A related patent for the synthesis of 5-bromo-1,2,3-trimethoxybenzene highlights the importance of choosing cost-effective and environmentally friendly routes, as alternative methods can suffer from expensive starting materials or produce significant waste.[6]

Standard Characterization: The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by identifying the number and environment of protons and carbon atoms.

-